
Cinerubin X
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinerubin X is a natural product isolated from the fermentation broth of Streptomyces sp. It belongs to the anthracycline family of compounds and is known for its potent anti-tumor activity. Cinerubin X has been the subject of extensive research due to its potential as a chemotherapeutic agent.
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Cinerubin B, a compound closely related to Cinerubin X, has shown promising results in inhibiting the proliferation of cancer cells. Research conducted on actinobacterial strains from the Antarctic region, specifically the Streptomyces genus, has revealed the potential of these strains in producing antitumor compounds. In particular, strains such as Streptomyces sp. CMAA 1527 and Streptomyces sp. CMAA 1653 were identified for their significant antiproliferative activity against various human cancer cell lines, including breast, glioblastoma, lung/non-small, and kidney cancer cells. The investigation of these actinobacterial strains, especially in extreme environments like Antarctica, contributes to the discovery and development of novel antitumor agents. This research suggests that the rhizosphere of Deschampsia antarctica, a grass native to Antarctica, is a valuable source of bioactive actinobacteria, capable of producing compounds like Cinerubin B with potential applications in cancer treatment
.
Bioassay-Guided Fractionation and Structural Identification
The process of identifying and analyzing the compounds produced by these actinobacterial strains involves bioassay-guided fractionation and structural identification techniques. The crude extracts obtained from the mentioned Streptomyces strains underwent analysis using LC–MS, which revealed different chemical profiles. The most bioactive fractions were identified and subjected to further structural identification experiments. This approach is crucial for pinpointing the specific compounds responsible for the observed antitumor activity, leading to a deeper understanding of their potential therapeutic applications.
Implications for Future Research
The findings from these studies highlight the immense potential of microbial secondary metabolites, especially from unique environments like Antarctica, in the development of new cancer treatments. As research continues, compounds like Cinerubin X and its derivatives could play a significant role in advancing cancer therapeutics, offering new avenues for treating various forms of the disease. This research underscores the importance of exploring diverse ecological niches for novel bioactive compounds with therapeutic potential.
Propiedades
Número CAS |
104700-84-7 |
|---|---|
Nombre del producto |
Cinerubin X |
Fórmula molecular |
C25H37Li3N7O17P3S1 |
Peso molecular |
784.8 g/mol |
Nombre IUPAC |
methyl 2-ethyl-2,5,7,10-tetrahydroxy-4-[5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C40H48O16/c1-6-40(49)15-26(30-19(34(40)39(48)50-5)13-20-31(36(30)46)37(47)33-23(43)8-7-22(42)32(33)35(20)45)55-27-12-10-25(17(3)52-27)54-29-14-24(44)38(18(4)53-29)56-28-11-9-21(41)16(2)51-28/h7-8,13,16-18,24-29,34,38,42-44,46,49H,6,9-12,14-15H2,1-5H3 |
Clave InChI |
MOJNCDRIHYDVBS-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O |
SMILES canónico |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O |
Sinónimos |
cinerubin X |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



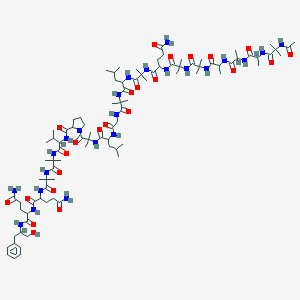
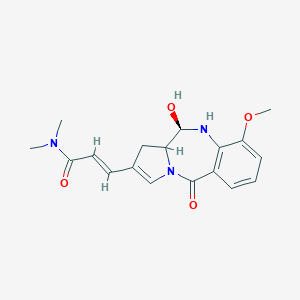
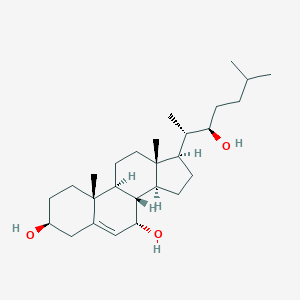
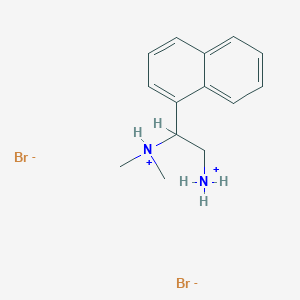
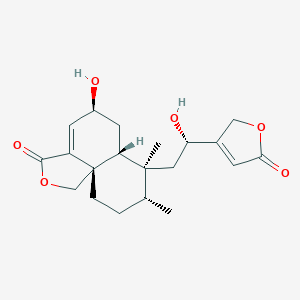
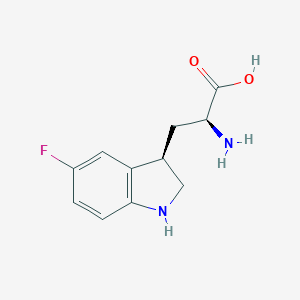
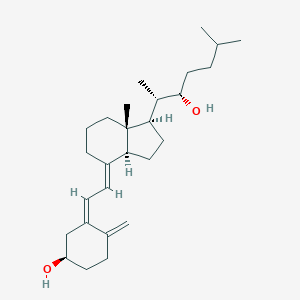
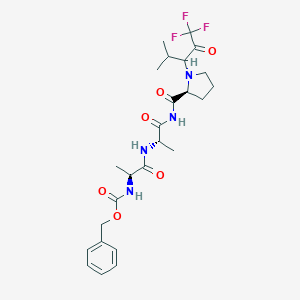
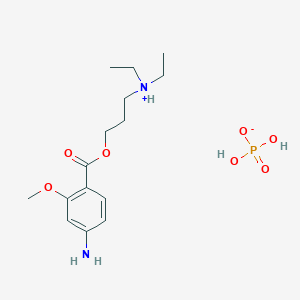
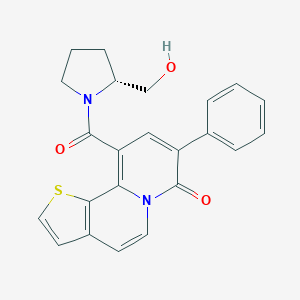
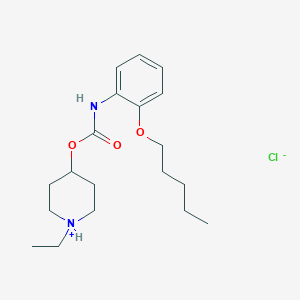
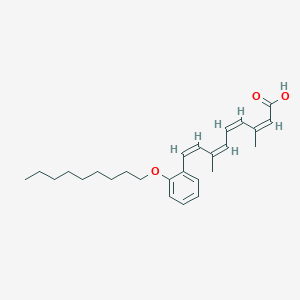

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)